molecular formula C9H6BrNO3 B13715369 4-(4-Bromophenyl)oxazolidine-2,5-dione

4-(4-Bromophenyl)oxazolidine-2,5-dione

Cat. No.: B13715369
M. Wt: 256.05 g/mol
InChI Key: JBGXJWVBJKYYNY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxazolidine-2,5-dione is a heterocyclic compound that features a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . Another approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C .

Industrial Production Methods: Industrial production methods for oxazolidine derivatives often utilize multicomponent reactions involving 1,2-amino alcohols. These methods include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Amine derivatives

    Substitution: Substituted oxazolidine derivatives

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone antibiotics, which share a similar structure, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against multidrug-resistant bacteria.

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

4-(4-bromophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

JBGXJWVBJKYYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)Br

Origin of Product

United States

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